![molecular formula C19H18N8 B6459586 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2549031-79-8](/img/structure/B6459586.png)
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a chemical compound that contains a pyrazole moiety. Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is not available in the retrieved data.Aplicaciones Científicas De Investigación
Spin-Crossover Complexes
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline: (referred to as L ) has been studied in the context of spin-crossover complexes. These complexes exhibit a fascinating transition between high-spin and low-spin states, making them valuable for applications in molecular switches, sensors, and memory devices . The [FeL2]X2 salts (where X− = BF4−, ClO4−, or PF6−) have been synthesized and characterized. Crystallographic analysis reveals their structural features, and some of these complexes exhibit abrupt spin transitions near 200 K .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds often display diverse pharmacological effects. In the case of L , it has been successfully synthesized and structurally verified. These compounds show promise as potential antileishmanial and antimalarial agents .
Imidazole Derivatives
While not directly related to L , imidazole-containing compounds share some similarities with pyrazoles. Imidazoles are known for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers have explored the synthesis and therapeutic potential of imidazole derivatives, which could inspire further investigations into similar pyrazole-based compounds .
2,4,6,7-Tetrasubstituted Pyrazolo[4,3-c]pyridines
Although not specifically about L , the synthesis of 2,4,6,7-tetrasubstituted pyrazolo[4,3-c]pyridines is relevant. These compounds have been prepared from easily accessible starting materials and exhibit antiproliferative activity. Their potential applications in drug discovery and medicinal chemistry warrant further exploration .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target the ret (c-ret) protein . The RET protein is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival .
Mode of Action
It can be inferred from similar compounds that it may act as a selective inhibitor of its target protein . By inhibiting the activity of the target protein, the compound can disrupt the signaling pathways that are crucial for the survival and proliferation of certain cells .
Biochemical Pathways
The RET protein is involved in several signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cell growth, survival, and differentiation .
Pharmacokinetics
Similar compounds have been found to be well-tolerated in in vivo experiments , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Based on the potential target of the compound, it can be inferred that it may inhibit the growth and proliferation of certain cells by disrupting the signaling pathways regulated by the ret protein .
Propiedades
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8/c1-2-5-16-15(4-1)20-13-19(24-16)26-10-8-25(9-11-26)17-12-18(22-14-21-17)27-7-3-6-23-27/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXASWISANLPJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.